4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry due to its versatility in targeting kinases and other therapeutic targets . Structurally, it features:
- Position 4: A 3-chlorophenyl-substituted piperazine group, which may enhance receptor binding affinity (e.g., dopamine or serotonin receptors) .
- Position 5: A phenyl group, a common hydrophobic moiety in kinase inhibitors.
- Position 7: A 3-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and metabolic stability .
Properties
Molecular Formula |
C29H23ClF3N5 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H23ClF3N5/c30-22-9-5-10-23(17-22)36-12-14-37(15-13-36)27-26-25(20-6-2-1-3-7-20)18-38(28(26)35-19-34-27)24-11-4-8-21(16-24)29(31,32)33/h1-11,16-19H,12-15H2 |
InChI Key |
UQHLGUXZKSXYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of target proteins, influencing their activity and downstream signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations:
- Piperazine vs.
- Trifluoromethyl vs. Chlorine at Position 7 : The 3-(trifluoromethyl)phenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl in K405-0610 .
Key Findings:
- Dual Kinase Inhibition Potential: The target compound’s scaffold is structurally similar to compounds designed for dual EGFR/Aurora kinase inhibition (e.g., compounds 1–18 in ), though specific activity data are lacking.
- Toxicity Profile : Compared to LY231514 (MTD 5 mg/kg) and PKI-116 (MTD 150 mg/kg) , the target compound’s trifluoromethyl group may reduce toxicity, but experimental validation is required.
Biological Activity
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C29H23ClF3N5
- Molecular Weight : 534.0 g/mol
- IUPAC Name : 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets that modulate various biochemical pathways. This interaction may lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds like 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl derivatives have been evaluated for their effectiveness against various cancer cell lines.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of related compounds. For example, synthesized derivatives have shown activity against Salmonella typhi and Bacillus subtilis, indicating that this class of compounds could serve as a basis for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease is relevant in treating urinary tract infections and related conditions.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives similar to the compound exhibited potent anticancer activity in vitro against various human cancer cell lines, leading to significant cell death and reduced proliferation rates.
- Antimicrobial Screening : Another study highlighted the antibacterial effectiveness of synthesized derivatives against multiple bacterial strains, with some exhibiting moderate to strong activity .
- Enzyme Inhibition Analysis : Research showed that several derivatives displayed strong inhibitory effects on AChE and urease, suggesting their potential therapeutic applications in treating diseases associated with these enzymes .
Data Tables
| Activity Type | Target | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant inhibition |
| Antimicrobial | Salmonella typhi | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition |
| Urease | Strong inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
